molecular formula C13H8N2O2 B1391733 6-(4-Formylphenoxy)nicotinonitrile CAS No. 676501-68-1

6-(4-Formylphenoxy)nicotinonitrile

Cat. No.: B1391733
CAS No.: 676501-68-1
M. Wt: 224.21 g/mol
InChI Key: PFLGGJSTWOWOQN-UHFFFAOYSA-N
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Description

6-(4-Formylphenoxy)nicotinonitrile is an organic compound with the molecular formula C₁₃H₈N₂O₂. It is a derivative of nicotinonitrile, characterized by the presence of a formyl group attached to a phenoxy group at the 6-position of the nicotinonitrile ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylphenoxy)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-formylphenol with 6-chloronicotinonitrile in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylphenoxy)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Scientific Research Applications

6-(4-Formylphenoxy)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Formylphenoxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the nicotinonitrile moiety can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Hydroxyphenoxy)nicotinonitrile
  • 6-(4-Methoxyphenoxy)nicotinonitrile
  • 6-(4-Aminophenoxy)nicotinonitrile

Uniqueness

6-(4-Formylphenoxy)nicotinonitrile is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications .

Properties

IUPAC Name

6-(4-formylphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-11-3-6-13(15-8-11)17-12-4-1-10(9-16)2-5-12/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLGGJSTWOWOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Combine 4-Hydroxybenzaldehyde (8.0 g, 65.5 mmol), 6-Chloronicotinonitrile (9.07 g, 65.5 mmol), powdered K2CO3 (13.6 g, 98.3 mmol), and DMA/Toluene (80/240 mL) in a 500 mL RB flask equipped with a stir, reflux condenser, and a Dean Stark Trap. Reflux the reaction mixture for several hours under a Nitrogen atmosphere then cool to room temperature and quench with sat NH4Cl (aq). Add Ethyl acetate to extract the product and wash several times with water and then brine. Dry the organic layer over Na2SO4. Concentrate and flash chromatograph using 2:1 Hexanes:Ethyl acetate to give 13.2 g (88% yield) of the title compound: 1H NMR (500 MHz, CDCl3); 7.1 (1H, d), 7.3-7.4 (2H, m), 7.9-8.0 (3H, m), 8.5 (1H, d), 10.0 (1H, s); MS m/z 225 (M+1).
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8 g
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9.07 g
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13.6 g
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DMA Toluene
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240 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

K2CO3 (450 mg, 3.27 mmol) and 6-chloronicotinonitrile (270 mg, 1.97 mmol) were added to 4-hydroxy-benzaldehyde (200 mg, 1.64 mmol) in DMF (2 mL) and the resulting mixture was heated to 70° C. for 3 hrs. The reaction mixture was then diluted with water and the resulting was filtered and dried to afford 310 mg (79.1% yield) of 6-(4-formyl-phenoxy)nicotinonitrile. LCMS Purity: 97.3%.
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450 mg
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270 mg
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200 mg
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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